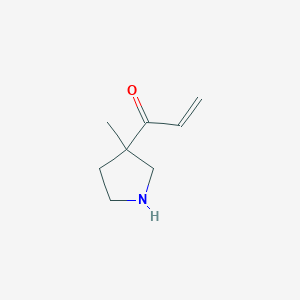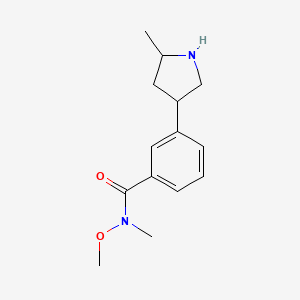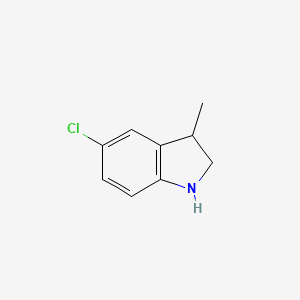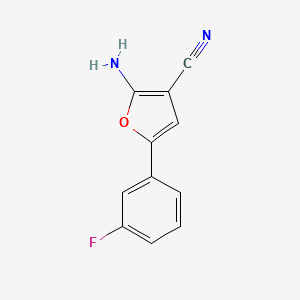
N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorophenyl group attached to an imidazole ring, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . The final step involves the cyclization of 3,5-difluoroaniline with appropriate reagents to form the imidazole ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.
Substitution: The difluorophenyl group allows for substitution reactions, where fluorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It finds applications in the production of agrochemicals and materials science, where its unique properties are leveraged for various industrial processes
Mécanisme D'action
The mechanism by which N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity to specific sites, while the imidazole ring participates in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share the difluorophenyl group but differ in their additional substituents and overall structure.
N-(2-(3,5-Difluorophenyl)-2-(((1-(1,2-dihydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)ethylidene)amino)oxy)ethyl)thiazole-2-carboxamide: This compound features a similar difluorophenyl group but is part of a more complex molecular framework.
Uniqueness
N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific combination of the difluorophenyl group and the imidazole ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C9H9F2N3 |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
N-(3,5-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9F2N3/c10-6-3-7(11)5-8(4-6)14-9-12-1-2-13-9/h3-5H,1-2H2,(H2,12,13,14) |
Clé InChI |
LASQEWRCAIHUFX-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)


![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)






